molecular formula C14H17FN2O2 B2873837 N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1090744-84-5

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2873837
CAS No.: 1090744-84-5
M. Wt: 264.3
InChI Key: SHEPBYYLQBWKCL-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.

    Amidation Reaction: The intermediate 2-(2-fluorophenoxy)acetic acid is then reacted with 1-cyano-1,2-dimethylpropylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The cyano group and fluorophenoxy moiety may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-(2-chlorophenoxy)acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-(2-bromophenoxy)acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenoxy ring.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPBYYLQBWKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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